molecular formula C6H6N2O3 B1293840 2-Hydroxy-3-methyl-5-nitropyridine CAS No. 21901-34-8

2-Hydroxy-3-methyl-5-nitropyridine

Cat. No.: B1293840
CAS No.: 21901-34-8
M. Wt: 154.12 g/mol
InChI Key: FPTYZBDNBMVYCL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-nitropyridine is an organic compound with the chemical formula C6H6N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position, a methyl group at the third position, and a nitro group at the fifth position on the pyridine ring. This compound is known for its yellow crystalline or powder form and is soluble in alcohol, ether, and benzene, but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxy-3-methyl-5-nitropyridine typically involves the nitration of 2-hydroxy-3-methylpyridine. One common method includes dissolving 2-hydroxy-3-methylpyridine in pyridine and then adding nitric acid dropwise while maintaining the reaction mixture in an ice bath. The reaction is allowed to proceed at room temperature for 20-40 minutes with continuous stirring. The pyridine is then concentrated, and the process is repeated multiple times. Finally, the mixture is neutralized with an alkaline solution to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to minimize waste and environmental impact. The described method produces minimal waste liquid and gas, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-3-methyl-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methyl-3-nitropyridine: Similar structure but with the methyl and nitro groups at different positions.

    3-Hydroxy-5-methylpyridine: Lacks the nitro group.

    2-Hydroxy-3,5-dinitropyridine: Contains an additional nitro group.

Uniqueness

2-Hydroxy-3-methyl-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTYZBDNBMVYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176314
Record name 3-Methyl-5-nitro-2-pyridone
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21901-34-8
Record name 3-Methyl-5-nitro-2(1H)-pyridinone
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Record name 3-Methyl-5-nitro-2-pyridone
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Record name 3-Methyl-5-nitro-2-pyridone
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Record name 3-methyl-5-nitro-2-pyridone
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Record name 3-Methyl-5-nitro-2-pyridone
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Synthesis routes and methods

Procedure details

A solution of (3-methylpyridin-2-yl)amine (10 g, 90 mmol) in 50 ml of concentrated sulfuric acid was cooled to 5° C. in ice-salt bath. A mixture of 7 ml each of concentrated sulfuric acid and concentrated nitric acid was added slowly with stirring while maintaining the reaction temperature below 10° C. This mixture was then allowed to warm to 30° C. overnight. The solution was stirred rapidly while 7 ml of concentrated nitric acid was added at such a rate as to keep the temperature below 40° C. Approximately 10 ml of the solution was then poured into 20 ml of water and heated to 100° C.; large quantities of gas were evolved. When gas evolution ceased, the remainder of the nitrating mixture was added in 10 ml portions with heating. When the last of the nitrating mixture had been added, the solution was cooled rapidly by placing the flask in an ice bath and by adding ice directly to the solution. The light brown precipitate was filtered and dried to afford 5.0 g (35%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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